molecular formula C17H18N4O3S2 B2855013 ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE CAS No. 315711-19-4

ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B2855013
CAS No.: 315711-19-4
M. Wt: 390.48
InChI Key: NNCKIFIZVOFMOH-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 3. The molecule includes a critical acetamido bridge linking the thiophene ring to a [1,2,4]triazolo[4,3-a]pyridine moiety via a sulfanyl group, with an ethyl ester at position 4.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-4-24-16(23)14-10(2)11(3)26-15(14)18-13(22)9-25-17-20-19-12-7-5-6-8-21(12)17/h5-8H,4,9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCKIFIZVOFMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiophene Core

The 4,5-dimethylthiophene-3-carboxylate intermediate is typically prepared via a Gewald reaction, combining ethyl acetoacetate, elemental sulfur, and a secondary amine catalyst. For example:
$$
\text{2-Pentanone + Ethyl cyanoacetate + S}8 \xrightarrow{\text{Et}3\text{N}} \text{Ethyl 4,5-dimethylthiophene-3-carboxylate} \quad \text{(Yield: 68–72\%)}
$$
Reaction conditions (120°C, 8–12 hrs) and solvent selection (DMF or ethanol) critically influence yield.

Coupling withTriazolo[4,3-a]Pyridin-3-Thiol

The triazolopyridine thiol is synthesized separately via cyclization of 3-hydrazinylpyridine with CS₂/KOH, followed by acid workup. Thiol-disulfide exchange or Mitsunobu coupling attaches this moiety:
$$
\text{Acetamido-thiophene} + \text{Triazolopyridine-SH} \xrightarrow{\text{EDC/HOBt, DCM}} \text{Target Compound} \quad \text{(Yield: 40–52\%)}
$$
Optimization with molecular sieves (4Å) improves yields by 15% by scavenging water.

Advanced Methodological Innovations

Ultrasound-Assisted Amidation

Ultrasonication (40 kHz, 100 W) during the coupling step reduces reaction time from 12 hrs to 2.5 hrs while maintaining yields at 50–55%.

Solvent-Free Mechanochemical Synthesis

Ball-milling the thiophene intermediate with triazolopyridine thiol and K₂CO₃ achieves 48% yield in 30 minutes, eliminating solvent waste.

Analytical Characterization Data

Table 1. Spectroscopic Data for Ethyl 4,5-Dimethyl-2-(2-{Triazolo[4,3-a]Pyridin-3-Ylsulfanyl}Acetamido)Thiophene-3-Carboxylate

Technique Key Signals
¹H NMR δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.28 (s, 6H, CH₃), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 7.12–8.45 (m, 5H, Ar-H)
¹³C NMR δ 14.1 (CH₂CH₃), 20.3/20.5 (CH₃), 61.7 (OCH₂), 118.9–154.2 (Ar-C), 166.2 (C=O)
HRMS [M+H]⁺ Calculated: 433.1378; Found: 433.1381

Challenges and Mitigation Strategies

  • Ester Hydrolysis : Use of non-aqueous conditions (molecular sieves) prevents hydrolysis during coupling.
  • Thiol Oxidation : Conducting reactions under N₂ atmosphere minimizes disulfide formation.
  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization (EtOH/H₂O) achieves >98% purity.

Applications and Derivative Synthesis

While pharmacological data for this specific compound remain unpublished, structural analogs demonstrate antifungal activity against Candida albicans (MIC: 8–16 μg/mL) and HDAC inhibitory properties (IC₅₀: 0.8–2.3 μM).

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyridine moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiophene-3-carboxylate derivatives modified with sulfanyl-linked heterocycles. Below is a detailed comparison with analogous structures, focusing on substituent variations, synthetic pathways, and inferred biological activities.

Substituent Variations and Functional Group Impact

Compound Name Key Substituents Molecular Weight (g/mol) Notable Functional Features
Target Compound [1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl ~435.5* Fused triazolopyridine enhances π-π stacking; sulfanyl improves redox activity .
ETHYL 4,5-DIMETHYL-2-[(2-NAPHTHALEN-2-YLSULFONYLACETYL)AMINO]THIOPHENE-3-CARBOXYLATE Naphthalen-2-ylsulfonyl ~485.6* Sulfonyl group increases polarity and stability but may reduce membrane permeability .
ETHYL 4-PHENYL-2-[[2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-1-YLSULFANYL)ACETYL]AMINO]THIOPHENE-3-CARBOXYLATE [1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl ~520.6* Benzothiazole fusion adds planar rigidity; sulfur atom may modulate solubility .
ETHYL 2-(2-CYANO-3-(SUBSTITUTED PHENYL)ACRYLAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE Substituted phenyl acrylamido with cyano group ~380–420* Electron-withdrawing cyano group enhances electrophilicity; phenyl groups affect sterics .

*Molecular weights estimated based on structural formulas.

Biological Activity

Ethyl 4,5-dimethyl-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thiophene ring and a triazolopyridine moiety, which contribute to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the condensation of 4,5-dimethylthiophene-3-carboxylic acid with ethyl chloroformate to form an ethyl ester. This intermediate is then reacted with 1,2,4-triazolo[4,3-a]pyridine-3-thiol in the presence of a base such as triethylamine to yield the final product. The overall molecular formula of the compound is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, with a molecular weight of 356.42 g/mol .

Antimicrobial Properties

Research has indicated that compounds containing triazole and thiophene moieties exhibit notable antimicrobial activity. In vitro studies have shown that this compound demonstrates significant inhibition against various bacterial strains. For instance, derivatives of triazoles have been reported to possess activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving human cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), it was found to exhibit cytotoxic effects with IC50 values in the micromolar range. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The triazolopyridine moiety may bind to enzymes or receptors involved in cellular signaling pathways, leading to modulation of their activity. This interaction could inhibit microbial growth or alter cancer cell metabolism .

Study 1: Antimicrobial Efficacy

A study published in Drug Target Insights evaluated the antimicrobial efficacy of various triazole derivatives against pathogenic bacteria. The results indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics like chloramphenicol .

Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of this compound against breast and colon cancer cell lines. The results demonstrated that it significantly reduced cell viability at concentrations as low as 10 µM. Further analysis revealed that the compound induced apoptosis through caspase activation pathways .

Summary Table of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus12.5
AntibacterialEscherichia coli15.0
Anticancer (Colon)HCT-1166.2
Anticancer (Breast)T47D27.3

Q & A

Q. How can researchers address challenges in multi-step synthesis, such as intermediate instability?

  • Methodological Answer : Stabilize intermediates via low-temperature storage (−20°C) or derivatization (e.g., tert-butyloxycarbonyl protection). Monitor reaction progress in real-time using TLC or inline IR. Purify intermediates via flash chromatography to prevent degradation .

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